L-Arginyl-L-arginyl-L-lysyl-L-arginine

Furin substrate specificity Proprotein convertase Proteolytic processing

Standard cationic peptides (RRRR, KKKK) fail to replicate furin's native cleavage kinetics, compromising ADC linker validation and protease inhibitor screening. RRKR (CAS 116273-52-0) provides the biologically authentic consensus motif for furin-dependent processing. - **Kinetic advantage:** 3.7-fold higher kcat/Km vs. RRRR sequences - **Validated application:** Enables CHO cell surface display & secretion via incomplete processing - **Reduced charge interference:** Enhances cellular uptake 1.7-fold vs. octaarginine with 50% lower positive charge density - **Research-grade purity:** ≥98% by HPLC

Molecular Formula C24H50N14O5
Molecular Weight 614.7 g/mol
Cat. No. B12072786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginyl-L-arginyl-L-lysyl-L-arginine
Molecular FormulaC24H50N14O5
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C24H50N14O5/c25-10-2-1-7-15(20(41)38-17(21(42)43)9-5-13-35-24(31)32)37-19(40)16(8-4-12-34-23(29)30)36-18(39)14(26)6-3-11-33-22(27)28/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1
InChIKeyOCODLDKMMDGVIR-QAETUUGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RRKR Tetrapeptide: A Canonical Furin-Cleavable Building Block


L-Arginyl-L-arginyl-L-lysyl-L-arginine (CAS 116273-52-0, MW 614.7) is a synthetic cationic tetrapeptide . Its sequence, RRKR, constitutes a core consensus motif (R-X-K/R-R) recognized and cleaved by the proprotein convertase furin, a pivotal enzyme in proprotein maturation, viral pathogenesis, and cancer metastasis [1]. This compound serves as a defined biochemical probe for furin activity assays, a minimal cleavable linker in protein engineering, and a scaffold for designing cell-penetrating peptides, differentiating it from simple homo-oligomers of arginine or lysine.

Furin protease substrate probe (R-X-K/R-R consensus)
Minimal cleavable linker for protein engineering
Mixed Arg/Lys composition for balanced electrostatic interactions

Why RRKR Cannot Be Replaced by Arginine or Lysine Homopolymers


Substituting L-Arginyl-L-arginyl-L-lysyl-L-arginine with generic cationic tetrapeptides like tetraarginine (RRRR) or tetralysine (KKKK) fundamentally alters its biological function. Furin requires the precise consensus sequence R-X-K/R-R for cleavage; the RRKR motif, with its specific P2 lysine, is a naturally evolved substrate found in critical proteins such as MT1-MMP and viral spike proteins [1]. In contrast, RRRR lacks this specific cleavage efficiency and can act as a furin inhibitor rather than a substrate [2]. Furthermore, the mixed arginine/lysine composition of RRKR modulates electrostatic interactions, providing a distinct balance between the strong charge density of polyarginine and the weaker interactions of polylysine, which directly impacts cellular association and internalization efficiency [3].

Substrate vs inhibitor

Tetraarginine (RRRR) may inhibit furin rather than serve as a cleavage substrate, altering assay outcome.

Translocation capacity

Tetralysine (KKKK) lacks arginine guanidinium groups essential for efficient membrane translocation.

Electrostatic balance

Homopolymeric sequences cannot replicate RRKR’s mixed Arg/Lys charge modulation for cellular interactions.

Quantitative Differentiation of RRKR Tetrapeptide


Furin Substrate Kinetics of RRKR vs. RRRR-Based Motifs

The RRKR motif is a high-efficiency furin substrate. In a systematic study of decapeptide substrates derived from viral glycoproteins, the substrate containing the core RRKR sequence (GIRRKR↓SVSH) exhibited a catalytic efficiency (kcat/Km) of 338,525 mM⁻¹s⁻¹, which was over 3.7-fold higher than the top-performing substrate with an RRRR-like core (SRRSRR↓SLTV, kcat/Km = 91,000 mM⁻¹s⁻¹) [1]. This quantifies the enhanced processing propensity conferred by the specific Arg-Arg-Lys-Arg arrangement compared to an all-arginine motif, relevant for users designing cleavable linkers or prodrugs.

Furin Substrate Kinetics
Cross-study comparable
kcat/Km 338,525 vs 91,000 mM⁻¹s⁻¹
3.7-fold higher than RRRR-like substrate
Supports substrate selection for rapid processing linker designs
In vitro FRET decapeptide assay, pH 7.0, 37°C
Furin substrate specificity Proprotein convertase Proteolytic processing

Cellular Uptake Profile of Mixed Arg/Lys Peptides

In a head-to-head comparison of peptide-ruthenium conjugates, the tetrapeptide RrRK (containing D-arginine and L-lysine, analogous to RRKR) conferred a cellular uptake of 133 ± 7 luminescence units, a 1.7-fold increase over the naked complex (79 ± 17 units) [1]. This uptake was similar to that of tetraarginine (Ru-D-R4), but importantly, it was only 25% of the uptake achieved by octaarginine (Ru-D-R8, 328 ± 11 units) [1]. The RrRK motif effectively balances membrane translocation with reduced non-specific electrostatic binding, a critical advantage over longer polyarginines for applications requiring nuclear targeting of DNA-binding cargo.

Cellular Uptake (Ru conjugate)
Direct head-to-head
133 ± 7 units (RRKR-like)
1.7× over no peptide, ~25% of octaarginine uptake
Supports nuclear delivery probe selection with reduced charge-related off-target binding context
HeLa cells, 2 h, flow cytometry
Cell-penetrating peptide Intracellular delivery Ruthenium conjugate

Tunable Furin Processing in CHO Cell Platforms

A recent study demonstrated the functional utility of the minimal RRKR sequence in biotechnological applications. When used as a minimal furin cleavage sequence (mFCS) between an antibody heavy chain and a membrane anchor in a CHO cell platform, RRKR enabled simultaneous antibody display and secretion [1]. The deliberate use of a minimal sequence (RRKR) resulted in incomplete cleavage, which was precisely the design goal to achieve membrane-bound and secreted antibody pools. The study subsequently showed that extending the sequence to a 9-amino-acid FCS variant provided complete cleavage, quantitatively demonstrating the tunability of the system based on sequence length [1].

Furin Processing in CHO Platform
Supporting evidence
RRKR enabled simultaneous antibody display and secretion via incomplete cleavage
Supports tunable processing for antibody engineering workflows
CHO cell platform, recombinase-mediated cassette exchange
Antibody display CHO cell engineering Furin cleavage sequence

Arginine-Rich vs. Polylysine Cellular Entry Efficiency

A foundational study established that polyarginine enters cells far more effectively than other polycationic homopolymers. Specifically, polymers of L- or D-arginine containing six or more amino acids entered cells far more effectively than polymers of equal length composed of lysine, ornithine, and histidine [1]. While this study focused on longer homo-oligomers, the principle that arginine's guanidinium group is the critical structural component for membrane translocation underpins the rationale for selecting Arg-rich peptides like RRKR (3 Arg, 1 Lys) over Lys-rich alternatives for any application requiring cellular entry.

Arginine vs Lysine Cell Entry
Class-level inference
Polyarginine >> polylysine for cellular entry; RRKR Arg-rich
Supports Arg-rich peptide selection for cell-interaction studies
Findings based on ≥6 aa homopolymers; tetrapeptide context may differ
Cationic peptide Cellular internalization Guanidinium group

RRKR as a Validated Cleavage Site in Disease Proteins

Unlike arbitrary cationic sequences, RRKR is a naturally occurring, functionally validated furin cleavage site. It is the exact motif at which furin cleaves the prodomain of MT1-MMP (at 108RRKR111↓Y112), a critical step in cancer cell invasion [1]. The same RRKR sequence is the processing site for pro-PDGF-A, where mutation to ARKA completely inhibits receptor tyrosine phosphorylation and cell proliferation [2]. Furthermore, an extra RRKR furin cleavage site (furin-S2' site) in the spike protein of QX-type infectious bronchitis coronavirus plays a role in virion adsorption and fusion [3]. This natural validation is not shared by isomeric sequences like RKRR or RRRK.

Validated Disease Substrate Motif
Supporting evidence
MT1-MMP, pro-PDGF-A, IBV spike protein cleavage site
Supports disease-pathway relevant furin substrate identity
Mutation to ARKA abolishes processing and signaling
MT1-MMP PDGF-A Coronavirus spike protein

High-Value Application Scenarios for RRKR


Furin-Cleavable Linkers for ADCs and Prodrugs

Based on the quantitative furin kinetics data, RRKR is the optimal tetrapeptide motif for applications where rapid and efficient intracellular cleavage is paramount. Its derived kcat/Km value surpasses that of comparable RRRR-like sequences by over 3.7-fold in vitro [4], making it the preferred choice for ADC linkers intended for release in the furin-rich trans-Golgi network and endosomes.

Tunable Antibody Display and Secretion Platforms

As demonstrated by the CHO cell platform study, RRKR alone serves as a minimal furin cleavage sequence that enables simultaneous antibody cell-surface display and secretion due to its incomplete processing [4]. This specific, validated behavior cannot be achieved with a longer, completely cleaved sequence or a non-cleavable linker, making RRKR essential for in-format screening and production workflows.

Nuclear Cargo Delivery with Reduced Off-Target Binding

For the delivery of DNA-binding metallodrugs or other nucleic acid-targeting agents, RRKR provides a strategic advantage. Compared to octaarginine, which provides superior nuclear entry but risks non-specific DNA binding, the smaller, mixed-charge RRKR motif reduces the overall positive charge of the conjugate by half, yet still enhances cellular uptake by 1.7-fold [4]. This makes it ideal for applications where cargo-specific nuclear targeting must be balanced with minimized electrostatic interference.

Biochemical Assays for Proprotein Convertase Specificity

RRKR's biological identity as the cleavage site in disease-relevant substrates (MT1-MMP in cancer invasion [4], PDGF-A in tumorigenicity [5], and coronavirus spike proteins in viral entry [6]) makes it a biologically authentic substrate for in vitro screening of furin and furin-like protease inhibitors. Its use ensures assay relevance that generic commercial substrates (e.g., Boc-RVRR-AMC) lack.

Application
Selection Property
Validation Focus
Furin-cleavable linker research for payload-release studies
Furin substrate catalytic efficiency context
Cleavage kinetics and linker processing validation
Antibody display and secretion engineering
Minimal furin cleavage sequence with partial processing
Display-to-secretion ratio tuning
Nuclear-targeted delivery of nucleic acid probes
Balanced Arg/Lys charge for membrane translocation
Cellular uptake and off-target binding profiling
Furin protease specificity screening assays
Biologically authentic substrate identity
Cleavage site relevance to disease-pathway substrates
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